molecular formula C18H22N2O2 B5086611 3-[2-(cyclohexen-1-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione

3-[2-(cyclohexen-1-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B5086611
M. Wt: 298.4 g/mol
InChI Key: BLKGDUZXYWIPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(cyclohexen-1-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a cyclohexenyl group, an ethylamino group, and a phenylpyrrolidine dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(cyclohexen-1-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the cyclohexenyl ethylamine intermediate. This intermediate can be synthesized by reacting cyclohexene with ethylamine under controlled conditions . The subsequent steps involve the formation of the phenylpyrrolidine dione core through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(cyclohexen-1-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

3-[2-(cyclohexen-1-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(cyclohexen-1-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(cyclohexen-1-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexenyl group with a phenylpyrrolidine dione core sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-17-13-16(19-12-11-14-7-3-1-4-8-14)18(22)20(17)15-9-5-2-6-10-15/h2,5-7,9-10,16,19H,1,3-4,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKGDUZXYWIPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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